molecular formula C8H10BrNO B15225998 (R)-3-(1-Aminoethyl)-4-bromophenol

(R)-3-(1-Aminoethyl)-4-bromophenol

Cat. No.: B15225998
M. Wt: 216.07 g/mol
InChI Key: FZOWJJBGZSCQQW-RXMQYKEDSA-N
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Description

®-3-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. It features a bromine atom attached to a phenol ring, with an aminoethyl group in the para position relative to the hydroxyl group. This compound’s unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

FZOWJJBGZSCQQW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)O)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)-4-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of the aminoethyl group. One common method includes the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The aminoethyl group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-3-(1-Aminoethyl)-4-bromophenol may involve large-scale bromination and reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(1-Aminoethyl)-4-bromophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)phenol
  • ®-3-(1-Aminoethyl)-4-fluorophenol
  • ®-(1-Aminoethyl)phosphonic acid

Uniqueness

®-3-(1-Aminoethyl)-4-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties, making it a valuable compound for research and development.

Biological Activity

(R)-3-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant implications in medicinal chemistry due to its unique structural properties. The compound features a bromine atom at the para position of a phenolic ring and an aminoethyl group, which contributes to its biological activity. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 216.07 g/mol
  • IUPAC Name : (R)-3-(1-Aminoethyl)-4-bromophenol

Biological Activities

Research indicates that (R)-3-(1-Aminoethyl)-4-bromophenol exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's efficacy is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that (R)-3-(1-Aminoethyl)-4-bromophenol possesses antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The presence of the aminoethyl group facilitates hydrogen bonding with biological targets, enhancing the compound's interaction with cellular pathways involved in cancer progression.

The biological activity of (R)-3-(1-Aminoethyl)-4-bromophenol is primarily mediated through:

  • Hydrogen Bonding : The aminoethyl group allows for effective hydrogen bonding with target proteins.
  • Halogen Bonding : The bromine atom enhances binding affinity through halogen interactions, which can stabilize the interaction between the compound and its target.

Comparative Analysis with Similar Compounds

The following table compares (R)-3-(1-Aminoethyl)-4-bromophenol with structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructure FeaturesUnique Properties
3-(1-Aminoethyl)-2,4,6-tribromophenolContains three bromine atomsIncreased reactivity due to multiple halogen substituents
4-AminopyridineAmino group attached to a pyridine ringUsed primarily in potassium channel studies
N-(Pyridin-2-yl)amidesSimilar functional groupsDistinct chemical behavior due to pyridine presence
(R)-3-(1-Aminoethyl)phenolLacks the bromine atomDifferent reactivity and applications

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that (R)-3-(1-Aminoethyl)-4-bromophenol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent .
  • Anticancer Potential : In research presented at the Annual Cancer Research Conference, (R)-3-(1-Aminoethyl)-4-bromophenol was shown to induce apoptosis in MDA-MB-231 breast cancer cells through activation of caspase-3 pathways. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment .

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